(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of chromanones, specifically 4-chromanone-derived compounds . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . An enantioselective decarboxylative alkylation of β-keto acids, followed by sequential cyclization and dehydration, enables an efficient asymmetric synthesis of useful 2,4-diaryl-1-benzopyrans in good yields and high enantioselectivities .
Molecular Structure Analysis
The acylphosphoranes formed in a sequential manner from the reaction of the silyl ester of O-acyl(aroyl)salicylic acids and (trimethylsilyl)methylenetriphenylphosphorane undergo intramolecular Wittig cyclization on the ester carbonyl to afford the 4H-chromen-4-ones in good to excellent yields .
Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . An enantioselective decarboxylative alkylation of β-keto acids, followed by sequential cyclization and dehydration, enables an efficient asymmetric synthesis of useful 2,4-diaryl-1-benzopyrans .
Scientific Research Applications
Antimicrobial Activity
Compounds closely related to (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol have demonstrated significant antimicrobial activity. For instance, certain derivatives have shown promising antibacterial effects against various strains including S. aureus, B. thuringiensis, E. coli, and K. pneumoniae (Velpula et al., 2015). Another compound with a similar structure was found to have bactericidal and fungicidal effects, as evidenced by molecular docking analysis (Okasha et al., 2022).
Antitumor Mechanisms
Some benzochromene derivatives, closely related to the compound , have been analyzed for their antitumor mechanisms. They displayed significant cytotoxicity against multiple human cancer cell lines, including breast cancer xenografts, and showed potential as leads for novel anticancer therapies (Elgaafary et al., 2021).
Chemopreventive Properties
Derivatives of benzo[f]chromen-8-ol have also been investigated for their potential cancer chemopreventive properties. These studies involved assays to determine quinone reductase induction and a mouse mammary organ culture assay, highlighting their relevance in cancer prevention research (Jang et al., 2002).
Photochemical Studies
Photochromism, a reversible transformation between two forms with different absorption spectra, has been observed in crystals of chromene compounds. This characteristic suggests potential applications in materials science and photonics (Hobley et al., 2000).
Future Directions
The chroman-4-one framework is a significant structural entity in medicinal chemistry, and several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Future research may focus on developing more efficient synthesis methods and exploring the biological and pharmaceutical activities of these compounds.
properties
IUPAC Name |
(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-23-20-11-16-13(10-17(20)22)4-8-19-15(16)7-9-18(24-19)12-2-5-14(21)6-3-12/h2-3,5-7,9-11,15,18-19,21-22H,4,8H2,1H3/t15-,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXXFSKCHMIRPK-LZQZEXGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC3C(C2=C1)C=CC(O3)C4=CC=C(C=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@H]3[C@@H](C2=C1)C=C[C@@H](O3)C4=CC=C(C=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MusellarinA |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.